4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline
Overview
Description
4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline is a heterocyclic aromatic compound that contains a quinoline core substituted with bromomethyl, difluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline typically involves multi-step reactions starting from commercially available precursorsFor example, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The difluoro groups can be reduced under specific conditions to yield partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quinoline derivative with an amine substituent at the bromomethyl position.
Scientific Research Applications
4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and infectious diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromomethyl group allows for covalent modification of target proteins, while the difluoro and methoxy groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-7-methoxycoumarin: Similar in structure but contains a coumarin core instead of a quinoline core.
4-Bromomethyl-6,7-dimethoxycoumarin: Another coumarin derivative with additional methoxy groups.
Uniqueness
4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
4-(bromomethyl)-7,8-difluoro-2-methoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO/c1-16-9-4-6(5-12)7-2-3-8(13)10(14)11(7)15-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHQPTDUIIFKDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2F)F)C(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676950 | |
Record name | 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125744-62-8 | |
Record name | 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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